![molecular formula C27H28N4OS2 B11138417 5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-piperidino-1,3-thiazol-4-one](/img/structure/B11138417.png)
5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-piperidino-1,3-thiazol-4-one
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Overview
Description
5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-piperidino-1,3-thiazol-4-one is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-piperidino-1,3-thiazol-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions to form the final product.
Preparation of Pyrazole Intermediate:
Preparation of Thiazole Intermediate:
Coupling Reaction: The final step involves the coupling of the pyrazole and thiazole intermediates under specific conditions, such as the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the propylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the thiazole ring, potentially leading to the formation of alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is C25H23N3OS, with a molecular weight of approximately 488.7 g/mol. Its structure includes:
- Thiazole ring : Known for its role in various biological activities.
- Pyrazole moiety : Associated with anticancer properties.
- Piperidine structure : Enhances the compound's interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to 5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-piperidino-1,3-thiazol-4-one exhibit significant cytotoxic effects against various cancer cell lines. Notably:
- Cytotoxicity : Preliminary studies have shown promising results against human leukemia and breast cancer cells.
- Mechanism of Action : The specific interactions of this compound with biological targets are under investigation, focusing on its potential to inhibit cancer progression.
Enzyme Inhibition
Compounds with similar structures have been studied for their roles as inhibitors in various enzymatic processes related to inflammation and cancer. This compound may interact with specific enzymes involved in these pathways, suggesting potential therapeutic applications.
Interaction Studies
Understanding how this compound affects biological systems is essential for elucidating its pharmacodynamics and pharmacokinetics. Preliminary studies may involve:
- Binding Affinity Tests : To determine how effectively the compound interacts with target proteins.
- Cell Viability Assays : To assess the impact on cancer cell growth.
Mechanism of Action
The mechanism of action of 5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-piperidino-1,3-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 5-{4-[3-(propylsulfanyl)phenyl]-1-piperazinyl}-1-pentanol hydrochloride
- (4-(Propylsulfonyl)phenyl)boronic acid
- (5Z)-2-(2,6-Dimethyl-4-morpholinyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one
Uniqueness
The uniqueness of 5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-piperidino-1,3-thiazol-4-one lies in its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-piperidino-1,3-thiazol-4-one is a complex organic molecule characterized by multiple functional groups, including thiazole, pyrazole, and piperidine structures. This structural diversity suggests potential biological activities, particularly in medicinal chemistry.
Structural Overview
The molecular formula of the compound is C26H26N4O2S, with a molecular weight of approximately 458.6 g/mol. The presence of a propylsulfanyl group and various phenyl substituents enhances its reactivity and biological profile.
Anticancer Properties
Research indicates that compounds similar to this molecule exhibit significant anticancer activities. Derivatives containing thiazole and pyrazole rings have shown promising cytotoxic effects against various cancer cell lines, including human leukemia and breast cancer cells . The specific mechanisms of action are still under investigation, but they may involve interactions with key biological pathways related to cancer progression.
Other Pharmacological Activities
In addition to anticancer effects, pyrazole derivatives have been documented to possess a broad spectrum of biological activities:
- Antibacterial
- Anti-inflammatory
- Antidepressant
- Antifungal
- Neuroprotective properties
These activities suggest potential applications in treating various diseases beyond cancer .
Cytotoxicity Studies
A study examining the cytotoxic effects of similar thiazole-pyrazole compounds revealed IC50 values indicating potent activity against cancer cell lines. For instance, compounds with structural similarities demonstrated IC50 values ranging from 2.14 µM to 6.28 µM compared to a reference standard .
Enzyme Inhibition
Compounds like this one have also been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are important in various therapeutic contexts. The enzyme inhibition profiles suggest potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for the fine-tuning of substituents on the phenyl rings and other parts of the molecule, aiming to optimize biological activity .
Properties
Molecular Formula |
C27H28N4OS2 |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(5Z)-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C27H28N4OS2/c1-2-17-33-23-13-11-20(12-14-23)25-21(19-31(29-25)22-9-5-3-6-10-22)18-24-26(32)28-27(34-24)30-15-7-4-8-16-30/h3,5-6,9-14,18-19H,2,4,7-8,15-17H2,1H3/b24-18- |
InChI Key |
ILRYYSRJWVBXPL-MOHJPFBDSA-N |
Isomeric SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5 |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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